REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][NH:6][C:5](=[O:9])[CH:4]1[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)[CH3:2].Cl.C(=O)([O-])[O-].[K+].[K+]>[Fe].C(O)C>[NH2:16][C:13]1[CH:12]=[CH:11][C:10]([CH:4]2[N:3]([CH2:1][CH3:2])[CH2:8][CH2:7][NH:6][C:5]2=[O:9])=[CH:15][CH:14]=1 |f:2.3.4|
|
Name
|
32
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C(NCC1)=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
491 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 25-mL single-neck round-bottomed flask equipped with a reflux condenser and magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with ethanol (4×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1C(NCCN1CC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |